molecular formula C8H5ClFNO3 B8135001 1-(2-Chloro-4-fluoro-5-nitro-phenyl)-ethanone

1-(2-Chloro-4-fluoro-5-nitro-phenyl)-ethanone

Cat. No.: B8135001
M. Wt: 217.58 g/mol
InChI Key: CVSAKTUCZGZYML-UHFFFAOYSA-N
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Description

2’-Chloro-4’-fluoro-5’-nitroacetophenone is an organic compound with the molecular formula C8H5ClFNO3 It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and nitro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Chloro-4’-fluoro-5’-nitroacetophenone typically involves multiple steps. One common method starts with m-fluoroaniline as the initial raw material. The process includes acetylating amino protection, Friedel-Crafts acylation reaction, hydrolysis reaction, Sandmeyer reaction, and finally nitration . The advantages of this method include easily obtained raw materials, low requirement on reaction conditions, fewer side reactions, and high yield .

Industrial Production Methods

Industrial production of 2’-Chloro-4’-fluoro-5’-nitroacetophenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4’-fluoro-5’-nitroacetophenone undergoes various chemical reactions, including:

    Nitration: Introduction of a nitro group.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Nitration: Typically involves concentrated nitric acid and sulfuric acid at low temperatures.

    Reduction: Commonly uses reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: Utilizes reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions include various substituted acetophenones and anilines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2’-Chloro-4’-fluoro-5’-nitroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Chloro-4’-fluoro-5’-nitroacetophenone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Chloro-4’-fluoro-5’-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSAKTUCZGZYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2 M solution of methylzinc chloride in tetra-hydrofuran (5.00 mL, 10.1 mmol) is treated dropwise with a solution of 2-chloro-4-fluoro-5-nitrobenzoyl chloride (2.00 g, 8.40 mmol) in tetrahydrofuran, treated with tetrakis(triphenylphosphine)palladium(0) (0.400 g, 0.350 mmol), stirred at room temperature for one hour, and poured into 3 N hydrochloric acid. The resultant aqueous mixture is extracted with ethyl acetate. The organic extracts are combined, washed sequentially with water and saturated sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain a dark liquid. Flash column chromatography of the liquid using silica gel and a methylene chloride in hexanes solution (6:4) gives the title product as an off-white solid (mp 66-68° C.) which is identified by NMR spectral analyses.
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